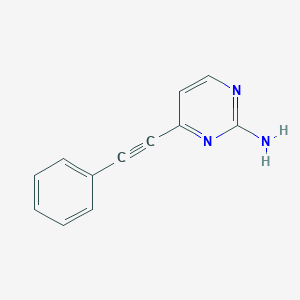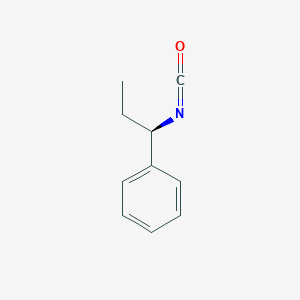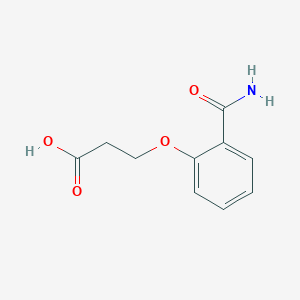
3-(2-Carbamoylphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Carbamoylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 103204-34-8 . It has a molecular weight of 209.2 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Carbamoylphenoxy)propanoic acid” is 1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(2-Carbamoylphenoxy)propanoic acid” is a powder with a molecular weight of 209.2 . It is stored at room temperature .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
-
Esterification
- Application : “3-(2-Carbamoylphenoxy)propanoic acid” could potentially be used in esterification reactions . Esterification is a frequently used reaction in the chemical industry due to its great importance and practical application of esters .
- Method of Application : In an acid-catalyzed esterification reaction, the first step is the protonation of the carbonyl group of carboxylic acid. The rate-determining step is the nucleophilic addition in the reaction mechanism .
- Results or Outcomes : Esters are suitable intermediates in the synthesis of different compounds; have great application as solvents, plasticizers, pesticides, emulsifiers and monomers; they are used in the food, cosmetics, chemical and pharmaceutical industries .
-
Pharmaceutical Industry
- Application : While I couldn’t find specific information on “3-(2-Carbamoylphenoxy)propanoic acid” being used in the pharmaceutical industry, carboxylic acids and their derivatives are widely used in the production of various pharmaceuticals .
- Method of Application : The methods of application would depend on the specific pharmaceutical being produced. Carboxylic acids can be used in a variety of reactions, including esterification, amidation, and others to produce different pharmaceutical compounds .
- Results or Outcomes : The outcomes would depend on the specific pharmaceutical compound being produced. Carboxylic acids and their derivatives are key components in a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and others .
-
Food Industry
- Application : Carboxylic acids, such as propanoic acid, are commonly used as food preservatives . They help prevent mold and bacterial growth, thereby extending the shelf life of food products .
- Method of Application : These acids are typically added to food products during the manufacturing process. The amount added would depend on the specific food product and the desired shelf life .
- Results or Outcomes : The use of carboxylic acids as food preservatives has been shown to effectively extend the shelf life of food products. They help to maintain the quality and safety of the food by preventing the growth of harmful microorganisms .
-
Polymers Production
- Application : Carboxylic acids, such as propanoic acid, are primarily used in the production of polymers . They can be used to produce various types of polymers including polyesters, polyamides, and others .
- Method of Application : The methods of application would depend on the specific polymer being produced. Carboxylic acids can react with alcohols to form esters, which are the building blocks of polyesters .
- Results or Outcomes : The outcomes would depend on the specific polymer being produced. Polymers have a wide range of applications in various industries including plastics, textiles, coatings, and others .
-
Agriculture
- Application : Propanoic acid is used as a mold inhibitor in animal feeds . It helps prevent mold growth, thereby maintaining the quality of the feed .
- Method of Application : Propanoic acid is typically added to animal feed during the manufacturing process. The amount added would depend on the specific feed and the desired shelf life .
- Results or Outcomes : The use of propanoic acid as a mold inhibitor has been shown to effectively maintain the quality of animal feed by preventing the growth of harmful molds .
Safety And Hazards
Direcciones Futuras
While specific future directions for “3-(2-Carbamoylphenoxy)propanoic acid” are not available, there is ongoing research into the production of propionic acid, a related compound. Propionic acid is an important building block chemical with applications in a wide variety of industries . The development of a mild and effective synthetic method for propionic acid is of great significance .
Propiedades
IUPAC Name |
3-(2-carbamoylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPGIQXOMTIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602615 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carbamoylphenoxy)propanoic acid | |
CAS RN |
103204-34-8 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)




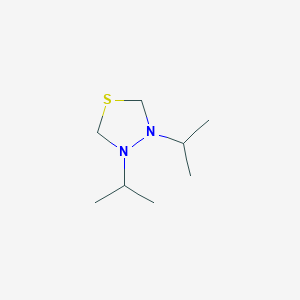



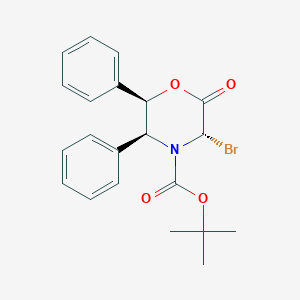
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
